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Compound of Interest

Compound Name: 1,1-Dimethylurea

Cat. No.: B1221719 Get Quote

Introduction

The 1,1-dimethylurea functional group is a cornerstone in the chemical structure of numerous

highly effective phenylurea herbicides. These compounds are widely utilized in agriculture to

control a broad spectrum of annual and perennial weeds by inhibiting photosynthesis at the

photosystem II level.[1][2] Herbicides such as Diuron, Isoproturon, and Linuron feature this

core structure, which is critical to their biological activity. While 1,1-dimethylurea itself can be

synthesized and used as a chemical intermediate, the most prevalent and industrially

significant method for producing these herbicides involves the reaction of a substituted phenyl

isocyanate with a source of dimethylamine.[1][3] This document provides detailed application

notes and experimental protocols for the synthesis of key herbicides containing the 1,1-
dimethylurea moiety.

General Synthesis Pathway for Phenylurea Herbicides
The industrial synthesis of phenylurea herbicides predominantly follows a two-step process.

The first step involves the formation of a substituted phenyl isocyanate from a corresponding

aniline derivative. This is commonly achieved by reacting the aniline with phosgene or a

phosgene equivalent like triphosgene.[1][4] The resulting isocyanate is a highly reactive

intermediate.

The second step is the aminating reaction, where the phenyl isocyanate is treated with

dimethylamine to yield the final N,N-dimethyl-N'-phenylurea herbicide.[3][5] This reaction is

typically rapid and high-yielding.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1221719?utm_src=pdf-interest
https://www.benchchem.com/product/b1221719?utm_src=pdf-body
https://www.atamanchemicals.com/3--3-4-dichlorphenyl--1-1--dimethylurea-diuron_u27043/
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/409.htm
https://www.benchchem.com/product/b1221719?utm_src=pdf-body
https://www.atamanchemicals.com/3--3-4-dichlorphenyl--1-1--dimethylurea-diuron_u27043/
https://patents.google.com/patent/CN106008276A/en
https://www.benchchem.com/product/b1221719?utm_src=pdf-body
https://www.benchchem.com/product/b1221719?utm_src=pdf-body
https://www.atamanchemicals.com/3--3-4-dichlorphenyl--1-1--dimethylurea-diuron_u27043/
https://patents.google.com/patent/CN105294504A/en
https://patents.google.com/patent/CN106008276A/en
https://patents.google.com/patent/CN103539704A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substituted Aniline
(e.g., 3,4-dichloroaniline)

Substituted Phenyl
Isocyanate

Phosgenation

Phosgene (COCl₂) or
Triphosgene

Final Herbicide Product
(e.g., Diuron)

Amination

Dimethylamine ((CH₃)₂NH)
or Dimethylamine HCl

Click to download full resolution via product page

Caption: General workflow for the synthesis of phenylurea herbicides.

I. Synthesis of Diuron (3-(3,4-dichlorophenyl)-1,1-
dimethylurea)
Diuron is a broad-spectrum herbicide used for pre-emergent weed control in various crops and

non-crop areas.[1][6] Its synthesis is a classic example of the reaction between a dichlorinated

phenyl isocyanate and dimethylamine.

Experimental Protocol
This protocol is based on methods described in chemical patents and synthesis literature.[1][4]

[5]

Step 1: Preparation of 3,4-Dichlorophenyl Isocyanate
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In a three-necked flask equipped with a mechanical stirrer, thermometer, and constant

pressure funnel, add triphosgene and a suitable solvent such as toluene.[4]

Stir the mixture to dissolve the triphosgene.

Separately, dissolve 3,4-dichloroaniline and a catalyst (e.g., triethylamine or pyridine) in the

same solvent.[4]

Slowly add the 3,4-dichloroaniline solution to the triphosgene solution while maintaining the

reaction temperature.

After the addition is complete, continue stirring until the reaction is complete (monitored by

TLC or GC). The product is 3,4-dichlorophenyl isocyanate in solution.

Step 2: Synthesis of Diuron

The solution of 3,4-dichlorophenyl isocyanate from Step 1 is warmed to 45-70°C.[4]

Dry dimethylamine gas is passed into the solution until the pH of the system reaches 8-9.[4]

Alternatively, a solution of dimethylamine in toluene can be used, with the reaction

temperature kept below 15°C.[6]

The reaction mixture is stirred for approximately 2 hours at a constant temperature (e.g.,

65°C).[4] The reaction progress should be monitored to ensure the consumption of the

isocyanate is below 0.1 wt%.[5]

Upon completion, the mixture is cooled, and the precipitated solid is collected by suction

filtration.

The filter cake is dried to obtain the final Diuron product.
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Caption: Synthesis pathway for the herbicide Diuron.

Quantitative Data for Diuron Synthesis
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Parameter Value Reference

Reactants (Step 2)

3,4-Dichlorophenyl Isocyanate 68.6 kg [5]

Toluene (Solvent) 220 kg [5]

Dimethylamine Gas 18.10 kg [5]

Reaction Conditions

Temperature 60°C [5]

Reaction Time 2 hours [5]

Product

Diuron Solid 82.65 kg [5]

Purity 99.3% [5]

Yield 94.8% [5]

II. Synthesis of Isoproturon (3-(4-
isopropylphenyl)-1,1-dimethylurea)
Isoproturon is a selective, systemic herbicide used to control annual grasses and broad-leaved

weeds in cereal crops.[2] Its synthesis follows a similar pathway to Diuron, starting from 4-

isopropylaniline.

Experimental Protocol
This protocol is derived from methods described in patents and chemical literature.[2][3][7]

Method 1: From Isocyanate

Preparation of 4-isopropylphenyl isocyanate: This intermediate is typically prepared by

reacting 4-isopropylaniline (p-cumidine) with phosgene.[8]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://patents.google.com/patent/CN103539704A/en
https://patents.google.com/patent/CN103539704A/en
https://patents.google.com/patent/CN103539704A/en
https://patents.google.com/patent/CN103539704A/en
https://patents.google.com/patent/CN103539704A/en
https://patents.google.com/patent/CN103539704A/en
https://patents.google.com/patent/CN103539704A/en
https://patents.google.com/patent/CN103539704A/en
https://www.benchchem.com/product/b1221719?utm_src=pdf-body
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/409.htm
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/409.htm
https://patents.google.com/patent/CN106008276A/en
https://www.chemicalbook.com/synthesis/isoproturon.htm
https://en.wikipedia.org/wiki/Isoproturon
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Isoproturon: Under a nitrogen atmosphere, suspend dimethylamine

hydrochloride (3.72 mmol) in a solvent like carbon tetrachloride or dichloromethane (5 ml).[3]

[7]

Stir for 10 minutes, then slowly add a solution of 4-isopropylphenyl isocyanate (3.10 mmol) in

the same solvent (2 ml).

Continue stirring for 20 minutes.

Slowly add a solution of an organic base, such as triethylamine (6.20 mmol), in the solvent (2

ml).[3][7]

Allow the reaction to proceed at 20°C for 16 hours.

Monitor the reaction by TLC until the isocyanate is completely converted.

Quench the reaction by adding water (20 ml) and extract the product with dichloromethane

(3 x 20 ml).

Wash the combined organic phases with water and saturated brine, then dry over anhydrous

sodium sulfate.

Concentrate the solution and recrystallize the crude product from dichloromethane to obtain

pure Isoproturon crystals.[3][7]

Method 2: Non-Phosgene Route

Preparation of N-4-isopropyl phenyl urea: A solution of 4-isopropylaniline (0.2 mol) in

hydrochloric acid and water is mixed with urea (0.3 mol) and refluxed for 2 hours at 95-

110°C. The intermediate product crystallizes upon cooling.[9]

Synthesis of Isoproturon: The intermediate N-4-isopropyl phenyl urea (0.2 mol) is mixed with

xylene (300 ml) and a 33% aqueous solution of dimethylamine (approx. 0.4 mol). The

mixture is heated at 100-300°C for 3 hours. After cooling, the Isoproturon crystals are

collected by filtration, washed, and dried.[9]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://patents.google.com/patent/CN106008276A/en
https://www.chemicalbook.com/synthesis/isoproturon.htm
https://patents.google.com/patent/CN106008276A/en
https://www.chemicalbook.com/synthesis/isoproturon.htm
https://patents.google.com/patent/CN106008276A/en
https://www.chemicalbook.com/synthesis/isoproturon.htm
https://patents.google.com/patent/CN1063279A/en
https://patents.google.com/patent/CN1063279A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Isopropylphenyl
Isocyanate

Isoproturon

Dichloromethane
20°C, 16h

Dimethylamine HCl
+ Triethylamine

Click to download full resolution via product page

Caption: Synthesis of Isoproturon via the isocyanate pathway.

Quantitative Data for Isoproturon Synthesis (Method 1)
Parameter Value Reference

Reactants

4-isopropylphenyl isocyanate 500 mg (3.10 mmol) [7]

Dimethylamine hydrochloride 303 mg (3.72 mmol) [7]

Triethylamine 627 mg (6.20 mmol) [7]

Solvent (Carbon Tetrachloride) ~9 ml [7]

Reaction Conditions

Temperature 20°C [7]

Reaction Time 16 hours [7]

Product

Isoproturon 486 mg [7]

Yield 76% [7]

Melting Point 153-155°C [9]
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III. Synthesis of 1,1-Dimethylurea
While not a herbicide itself, 1,1-dimethylurea is the parent compound for this class of

herbicides and an important chemical intermediate.[10] Its synthesis provides context for the

formation of the dimethylurea functional group.

Experimental Protocol
This protocol is based on a method for producing high-purity 1,1-dimethylurea.[11]

Add sodium cyanate (390g) and purified water (150 ml) to a three-neck round-bottom flask

equipped with a mechanical stirrer, thermometer, and reflux condenser.

Begin stirring and heating.

Add 40% aqueous dimethylamine solution (676g). The solution may contain small amounts

of benzaldehyde and ascorbic acid as stabilizers or impurity removers.[11]

Maintain the reaction at a constant temperature with stirring for 2-3 hours.

After the reaction is complete, add a small amount of sodium hypochlorite and 1% sodium

bicarbonate solution and stir for 25 minutes.

Concentrate the solution under reduced pressure.

Cool the concentrated solution to induce crystallization.

Collect the crystals by centrifugal separation.

Recrystallize the product from water and dry under vacuum to obtain pure 1,1-dimethylurea.
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Caption: Experimental workflow for the synthesis of 1,1-Dimethylurea.

Quantitative Data for 1,1-Dimethylurea Synthesis
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Parameter Value Reference

Reactants

Sodium Cyanate 390g [11]

40% Dimethylamine (aq) 676g [11]

Purified Water 150 ml [11]

Product

1,1-Dimethylurea 447g [11]

Melting Point 179-181.5°C [11]

Conclusion

The 1,1-dimethylurea scaffold is fundamental to a significant class of phenylurea herbicides.

The primary synthetic route to these valuable agrochemicals involves the reaction of

substituted phenyl isocyanates with dimethylamine. The protocols provided herein detail

reliable methods for the laboratory-scale synthesis of Diuron and Isoproturon, offering high

yields and purity. Understanding these synthetic pathways is crucial for researchers in crop

protection, environmental science, and chemical process development. The methods are

robust, well-documented, and serve as a foundation for the development of new analogs and

manufacturing processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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